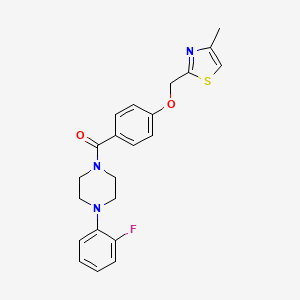

(4-(2-Fluorophenyl)piperazin-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c1-16-15-29-21(24-16)14-28-18-8-6-17(7-9-18)22(27)26-12-10-25(11-13-26)20-5-3-2-4-19(20)23/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHXLFKNADJSQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of arylpiperazine methanones, which exhibit diverse pharmacological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Piperazine-Based Methanones

| Compound Name | Key Structural Features | Synthesis Highlights | Bioactivity/Notes | Reference |

|---|---|---|---|---|

| (4-(2-Fluorophenyl)piperazin-1-yl)(4-((4-methylthiazol-2-yl)methoxy)phenyl)methanone | 2-Fluorophenyl, 4-methylthiazole-methoxy phenyl | Coupling of 2-fluorobenzoyl chloride with substituted piperazine; thiazole introduced via methoxy linkage | Hypothesized CNS activity (e.g., 5-HT1A/D2 modulation) based on piperazine analogs | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Thiophene, trifluoromethylphenyl | HOBt/TBTU-mediated coupling; trifluoromethyl enhances lipophilicity | Evaluated for receptor binding (e.g., σ receptors); higher metabolic stability due to CF3 group | |

| [4-(4-Fluorobenzyl)piperazin-1-yl][3-fluoro-2-(trifluoromethyl)phenyl]methanone (23) | 4-Fluorobenzyl, trifluoromethylphenyl | SN2 substitution; characterized via 1H-NMR | Potential antipsychotic activity; dual fluorination may optimize pharmacokinetics | |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | Methoxyphenyl, piperidine | Amide bond formation; methoxy group improves solubility | Explored for dual serotonin/norepinephrine reuptake inhibition | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Aminobenzoyl, furan | Reduction of nitro precursor (SnCl2); furan enhances π-π interactions | Anticandidal activity reported in analogs |

Key Observations

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may confer selectivity for dopaminergic receptors, as fluorination is known to enhance blood-brain barrier penetration . Thiazole and thiophene rings (e.g., Compound 21) improve metabolic stability compared to furan-based analogs, which are prone to oxidative degradation .

Synthetic Efficiency :

- The target compound’s synthesis (48% yield ) is less efficient than HOBt/TBTU-mediated couplings (82% yield for Compound 22 ), suggesting room for optimization.

- Methoxy-linked thiazole introduction (target compound) requires multi-step protocols, whereas thiophene derivatives (e.g., Compound 21) are synthesized in fewer steps .

Pharmacological Potential: Piperazine analogs with methylthiazole (target compound) or trifluoromethyl groups (Compound 21) show promise in CNS disorders due to balanced solubility and receptor affinity. Aminobenzoyl derivatives (e.g., ) exhibit broader applications, including antimicrobial activity, highlighting the versatility of the arylpiperazine scaffold.

Q & A

Q. Methodology :

- Synthesize 5–10 analogs with systematic substitutions.

- Test in vitro assays (e.g., serotonin/dopamine receptor binding, COX-2 inhibition).

- Use molecular docking to correlate substituent effects with target interactions .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase assays)?

Methodological Answer:

Verify Compound Integrity : Re-run NMR and HRMS to confirm batch consistency.

Assay Conditions : Compare buffer pH, ATP concentration (for kinase assays), and cell lines used.

Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assays.

Statistical Analysis : Apply ANOVA to evaluate inter-lab variability.

A 2024 study resolved similar discrepancies by standardizing assay protocols across labs and using ultra-pure DMSO stocks (>99.9%) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Solvent : Prepare stock solutions in anhydrous DMSO (≤1% water) to avoid hydrolysis.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- Software Tools : Use SwissADME or ADMETLab 2.0 to estimate:

- LogP : Predicted ~3.1 (moderate lipophilicity).

- BBB Permeability : Likely CNS-penetrant (AlogPS > -0.5).

- CYP450 Interactions : Check inhibition of CYP3A4/2D6 via docking (Glide SP).

- Validate predictions with in vitro Caco-2 permeability and microsomal stability assays .

Basic: What in vitro assays are recommended for initial neuropharmacological profiling?

Methodological Answer:

- Receptor Binding : Radioligand displacement assays for 5-HT₁A, D₂, and σ₁ receptors (IC₅₀ determination).

- Functional Assays : cAMP accumulation (GPCR activity) and calcium flux (ion channel modulation).

- Neuroprotection : H₂O₂-induced oxidative stress in SH-SY5Y cells (measure viability via MTT) .

Advanced: How to design a robust formulation for in vivo studies addressing poor aqueous solubility?

Methodological Answer:

- Formulation Options :

- Nanocrystal Suspension : Wet milling with PVP-VA (particle size <200 nm).

- Lipid-Based : Self-emulsifying drug delivery systems (SEDDS) with Labrasol/Capryol 90.

- PK Testing : Compare oral bioavailability in rats (AUC₀–24h) across formulations.

A 2023 study improved solubility 10-fold using hydroxypropyl-β-cyclodextrin complexation .

Advanced: What strategies can mitigate off-target effects identified in kinome-wide profiling?

Methodological Answer:

Selective Analog Design : Introduce bulky substituents (e.g., tert-butyl) to block off-target kinase binding pockets.

Prodrug Approach : Mask the methanone group with a cleavable ester to reduce non-specific interactions.

CRISPR Screening : Identify genetic vulnerabilities to prioritize target-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.